Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is a synthetic compound with the molecular formula C14H14N2O4S and a molecular weight of 306.34 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, including Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used to treat advanced prostate cancer .
Mechanism of Action
Target of Action
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix , which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists . The primary target of this compound is therefore the GnRH receptor, which plays a crucial role in the regulation of reproduction.
Pharmacokinetics
It has a molecular weight of 306.34 g/mol and a density of 1.338 g/cm³ . The compound has a boiling point of 464.596ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the stability of the compound. It is recommended to store the compound in a dark place, sealed, and at room temperature . The compound’s action and efficacy can also be influenced by the physiological environment in the body, such as pH, presence of other molecules, and the specific characteristics of the target cells.
Preparation Methods
The synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate typically involves the reaction of 4-nitrophenylacetone with ethyl cyanoacetate . The reaction conditions often include the use of a base such as diethylamine and a solvent like ethanol. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .
Chemical Reactions Analysis
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of a nitrophenyl group.
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar but with different substitution patterns on the thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS Number: 174072-89-0) is a compound with significant potential in medicinal chemistry. It belongs to a class of thiophene derivatives that have been explored for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and case studies.
- Molecular Formula : C14H14N2O4S
- Molecular Weight : 306.34 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that thiophene derivatives, including this compound, exhibit potent anticancer activity. For instance, a study reported that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 1.61 ± 1.92 |
Compound B | A549 (Lung Cancer) | 1.98 ± 1.22 |
This compound | Various (Pending Study) | TBD |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Studies
- Cytotoxicity Evaluation : A study conducted by ResearchGate focused on synthesizing ethyl 2-amino derivatives and evaluating their cytotoxic effects on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism. These studies help elucidate the potential mechanisms through which this compound exerts its biological effects.
- Antibacterial Activity : In a comparative study assessing the antibacterial properties of several thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRJNUVDWUINBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573890 | |
Record name | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174072-89-0 | |
Record name | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.285 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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